3-prop-2-ynyl-1,3-benzoxazol-2-one

Description

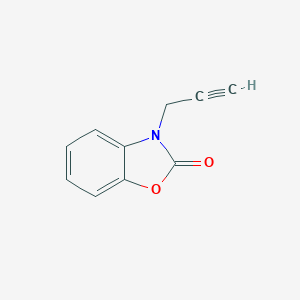

3-Prop-2-ynyl-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazole core substituted at the 3-position with a propargyl (prop-2-ynyl) group. This compound belongs to the benzoxazolone class, known for diverse pharmacological and agrochemical applications due to their structural versatility and bioactivity . The propargyl group introduces unique electronic and steric effects, influencing reactivity and interactions with biological targets.

Properties

CAS No. |

19420-41-8 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-prop-2-ynyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |

InChI Key |

BMKFKTFCOJPUGR-UHFFFAOYSA-N |

SMILES |

C#CCN1C2=CC=CC=C2OC1=O |

Canonical SMILES |

C#CCN1C2=CC=CC=C2OC1=O |

Other CAS No. |

19420-41-8 |

Synonyms |

3-(2-Propynyl)benzoxazol-2(3H)-one |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-2-ynyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazolinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. One such method includes the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-prop-2-ynyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzoxazolinone ring can undergo electrophilic substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted benzoxazolinone derivatives.

Scientific Research Applications

3-prop-2-ynyl-1,3-benzoxazol-2-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of antibacterial and antiviral agents. .

Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 3-prop-2-ynyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways. The propynyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy . In antiviral applications, the compound inhibits viral integrase, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

*Calculated based on formula C₁₀H₇NO₂.

- Propargyl vs. Alkyl/Aryl Groups : The propargyl group in this compound introduces sp-hybridized carbons, increasing reactivity toward nucleophiles compared to alkyl or aryl substituents (e.g., 3-piperidyl or 3-methyl groups in ). This makes it a candidate for covalent binding or further functionalization via alkyne-azide cycloaddition .

- Chlorine vs. Propargyl : Chlorzoxazone’s 5-Cl substituent enhances lipophilicity and membrane permeability, critical for its muscle relaxant activity . In contrast, the propargyl group may reduce solubility but improve target selectivity in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.